molecular formula C32H18O4 B14510988 (1,4-Phenylene)bis[(dibenzo[b,d]furan-3-yl)methanone] CAS No. 63347-91-1

(1,4-Phenylene)bis[(dibenzo[b,d]furan-3-yl)methanone]

Cat. No.: B14510988
CAS No.: 63347-91-1
M. Wt: 466.5 g/mol
InChI Key: JXJYLKNEJZRHBD-UHFFFAOYSA-N
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Description

(1,4-Phenylene)bis[(dibenzo[b,d]furan-3-yl)methanone] is an organic compound that features a unique structure combining a phenylene group with dibenzofuran moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1,4-Phenylene)bis[(dibenzo[b,d]furan-3-yl)methanone] typically involves the reaction of 1,4-phenylenediamine with dibenzofuran-3-carboxylic acid chloride under specific conditions. The reaction is usually carried out in the presence of a base, such as triethylamine, and a solvent like dichloromethane. The reaction mixture is stirred at room temperature for several hours, followed by purification through recrystallization or chromatography.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

(1,4-Phenylene)bis[(dibenzo[b,d]furan-3-yl)methanone] can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur, particularly at the phenylene and dibenzofuran moieties.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenation using bromine or chlorination using thionyl chloride.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, (1,4-Phenylene)bis[(dibenzo[b,d]furan-3-yl)methanone] is used as a building block for synthesizing more complex molecules. Its unique structure makes it valuable for studying reaction mechanisms and developing new synthetic methodologies.

Biology

Medicine

Research into the medicinal applications of (1,4-Phenylene)bis[(dibenzo[b,d]furan-3-yl)methanone] is limited. its derivatives could be explored for therapeutic properties, such as anti-inflammatory or anticancer activities.

Industry

In industry, the compound could be used in the development of advanced materials, such as organic semiconductors or light-emitting diodes (LEDs)

Mechanism of Action

The mechanism by which (1,4-Phenylene)bis[(dibenzo[b,d]furan-3-yl)methanone] exerts its effects depends on its specific application. In materials science, its electronic properties are crucial, while in potential medicinal applications, it may interact with specific molecular targets, such as enzymes or receptors, through hydrogen bonding, π-π interactions, or hydrophobic effects.

Comparison with Similar Compounds

Similar Compounds

    (1,4-Phenylene)bis[(dibenzo[b,d]thiophene-3-yl)methanone]: Similar structure but with sulfur atoms replacing oxygen atoms in the dibenzofuran moieties.

    (1,4-Phenylene)bis[(dibenzo[b,d]pyrrole-3-yl)methanone]: Similar structure but with nitrogen atoms replacing oxygen atoms in the dibenzofuran moieties.

Uniqueness

(1,4-Phenylene)bis[(dibenzo[b,d]furan-3-yl)methanone] is unique due to the presence of oxygen atoms in the dibenzofuran moieties, which can influence its electronic properties and reactivity. This makes it distinct from its sulfur and nitrogen analogs, potentially offering different applications and advantages in various fields.

Properties

CAS No.

63347-91-1

Molecular Formula

C32H18O4

Molecular Weight

466.5 g/mol

IUPAC Name

[4-(dibenzofuran-3-carbonyl)phenyl]-dibenzofuran-3-ylmethanone

InChI

InChI=1S/C32H18O4/c33-31(21-13-15-25-23-5-1-3-7-27(23)35-29(25)17-21)19-9-11-20(12-10-19)32(34)22-14-16-26-24-6-2-4-8-28(24)36-30(26)18-22/h1-18H

InChI Key

JXJYLKNEJZRHBD-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C3=C(O2)C=C(C=C3)C(=O)C4=CC=C(C=C4)C(=O)C5=CC6=C(C=C5)C7=CC=CC=C7O6

Origin of Product

United States

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